Enhanced Polarity and Hydrogen-Bond Acceptor Capacity vs. 4-(Piperidin-4-yl)benzonitrile
Introduction of the fluorine atom at the ortho position relative to the nitrile group increases the hydrogen-bond acceptor count from 2 to 3 and raises the topological polar surface area (TPSA) from 35.8 Ų to 51.8 Ų compared to the non-fluorinated analog 4-(piperidin-4-yl)benzonitrile (CAS 149554-06-3) [1][2]. Despite the presence of the electronegative fluorine, the XLogP3 value is marginally higher (1.9 vs. 1.8), indicating a nuanced shift in polarity distribution that enhances solubility without proportionally increasing lipophilicity.
| Evidence Dimension | Computed physicochemical descriptors (XLogP3, H-bond acceptor count, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9; H-Bond Acceptors = 3; TPSA = 51.8 Ų |
| Comparator Or Baseline | 4-(Piperidin-4-yl)benzonitrile: XLogP3 = 1.8; H-Bond Acceptors = 2; TPSA = 35.8 Ų |
| Quantified Difference | Increased HBA (+1) and TPSA (+16 Ų) with minimal XLogP3 change (+0.1) |
| Conditions | Computed descriptors from PubChem (Cactvs 3.4.8.24 / XLogP3 3.0) |
Why This Matters
This altered polarity profile is critical for medicinal chemists optimizing central nervous system (CNS) multiparameter optimization (MPO) scores; higher TPSA with controlled lipophilicity improves the likelihood of achieving desirable blood-brain barrier permeability and oral bioavailability, making this fluorinated scaffold a more rational choice for CNS drug discovery programs compared to the non-fluorinated congener.
- [1] PubChem CID 49760665. 2-Fluoro-4-(piperidin-4-YL)benzonitrile Computed Properties. View Source
- [2] PubChem CID 2757971. 4-(4-Cyanophenyl)piperidine Computed Properties. View Source
